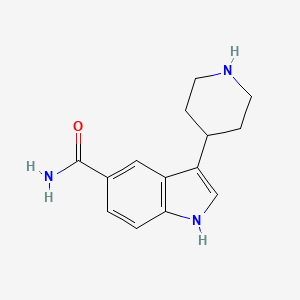

3-(piperidin-4-yl)-1H-indole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-yl-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-14(18)10-1-2-13-11(7-10)12(8-17-13)9-3-5-16-6-4-9/h1-2,7-9,16-17H,3-6H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVXDHFVKADYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Indole Derivatives in Medicinal Chemistry and Drug Discovery

The indole (B1671886) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic compounds with diverse biological activities underscores its importance. nih.govacs.org The unique electronic properties of the indole ring system, coupled with its ability to participate in various intermolecular interactions, make it an ideal framework for the design of molecules that can modulate biological targets with high affinity and specificity.

Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. ontosight.airsc.orgresearchgate.net This versatility has led to the successful development of numerous indole-containing drugs. For instance, vincristine, an indole alkaloid, is a widely used anticancer agent, while reserpine, another natural indole derivative, has been employed as an antihypertensive medication. nih.gov The adaptability of the indole core allows for chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes. acs.org

Synthetic Methodologies and Chemical Derivatization of 3 Piperidin 4 Yl 1h Indole 5 Carboxamide and Its Analogs

General Synthetic Routes to Indole-Piperidine and Carboxamide Derivatives

The indole (B1671886) ring is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. rsc.org123library.org These can be broadly categorized into classical named reactions and modern catalytic methods.

Classical Indole Synthesis:

Many foundational methods for indole synthesis remain relevant in contemporary organic chemistry. nih.gov These include:

Fischer Indole Synthesis: This reaction involves the cyclization of a phenylhydrazone under acidic conditions. It is a versatile method that can be used to produce a wide variety of substituted indoles. nih.gov

Bartoli Indole Synthesis: This method utilizes the reaction of a nitroarene with a vinyl Grignard reagent to form the indole scaffold.

Madelung Synthesis: This involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base.

Reissert Indole Synthesis: This approach uses the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acid. nih.gov

Modern Catalytic Methods:

More recent advancements have focused on the use of transition metal catalysts to achieve milder reaction conditions and greater functional group tolerance. organic-chemistry.org These methods often involve intramolecular or intermolecular cyclizations of appropriately substituted anilines. Palladium- and copper-catalyzed reactions are particularly common for the formation of the indole ring system. organic-chemistry.org

The choice of synthetic route for the indole backbone often depends on the desired substitution pattern. For 3-(piperidin-4-yl)-1H-indole-5-carboxamide, a strategy that allows for functionalization at the 3- and 5-positions is essential.

The piperidine (B6355638) ring is another crucial component of the target molecule. nih.gov Its synthesis and subsequent attachment to the indole core can be achieved through several methods.

Piperidine Ring Formation:

The most common method for synthesizing piperidines is the hydrogenation of corresponding pyridine (B92270) precursors. nih.govmdpi.com This can be achieved using various catalysts, such as Raney nickel or palladium on carbon, often under high pressure and temperature. nih.gov Other strategies for piperidine synthesis include:

Reductive Amination: Intramolecular reductive amination of δ-amino ketones or aldehydes can lead to the formation of the piperidine ring. mdpi.com

Cyclization Reactions: Various cyclization strategies, such as intramolecular Michael additions or ring-closing metathesis, can also be employed to construct the piperidine scaffold. nih.gov

Attachment to the Indole Core:

Once the piperidine ring is formed, it can be attached to the indole backbone, typically at the 3-position. This can be accomplished through:

Friedel-Crafts type reactions: The electron-rich indole ring can undergo electrophilic substitution with an activated piperidine derivative. nih.gov

Reductive Amination: Reaction of an indole-3-acetaldehyde or a related carbonyl compound with a 4-aminopiperidine (B84694) derivative can form the desired C-N bond.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to form a bond between the indole and piperidine rings.

Often, the piperidine nitrogen is protected with a suitable protecting group (e.g., Boc, Cbz) during these synthetic steps to prevent unwanted side reactions. This protecting group can be removed in a later step.

The final key structural feature is the carboxamide group at the 5-position of the indole ring. This is typically formed by the coupling of an indole-5-carboxylic acid with an appropriate amine.

Amide Bond Formation:

The formation of the carboxamide linkage is a standard transformation in organic synthesis. nih.gov Common methods include:

Activation of the Carboxylic Acid: The indole-5-carboxylic acid is activated using a coupling reagent to facilitate the reaction with an amine. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.govacs.org Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and improve yields. mdpi.com

Conversion to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride then readily reacts with an amine to form the amide.

The choice of amine in this step determines the final "R" group on the carboxamide. For the parent compound, this compound, ammonia (B1221849) or a protected form of ammonia would be used.

Targeted Synthetic Approaches for Substituted this compound Derivatives

The synthesis of specific, substituted derivatives of this compound often requires a tailored approach. For example, a series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized starting from piperidin-4-ol. researchgate.net The synthesis involved N-benzylation of the piperidin-4-ol, followed by transformation into the corresponding amine and subsequent coupling with 1H-indole-5-carboxylic acid. researchgate.net

Another example involves the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov In this case, racemic 3-(piperidin-3-yl)-1H-indoles were N-alkylated with a chiral auxiliary. The resulting diastereomers were separated and then the chiral auxiliary was removed to yield the enantiomerically pure products. nih.gov This highlights the importance of strategic use of chiral auxiliaries and protecting groups in achieving specific stereochemical outcomes.

Advanced Synthetic Techniques for Library Generation and Structural Diversity

The development of new therapeutic agents often requires the synthesis and screening of large numbers of related compounds, known as chemical libraries. Advanced synthetic techniques are employed to facilitate the rapid generation of structural diversity.

Complexity-to-Diversity Strategies:

One approach is the "complexity-to-diversity" (Ctd) strategy, where a complex, polycyclic natural product is used as a starting point. nih.govresearchgate.net Through a series of ring-distortion reactions, such as ring cleavage, rearrangement, and fusion, a variety of new and complex scaffolds can be generated. nih.govresearchgate.net This method allows for the exploration of novel chemical space around a proven biologically active core.

Divergent Synthetic Pathways:

Divergent synthesis is another powerful tool for library generation. nih.govresearchgate.net In this approach, a common intermediate is used to generate a wide range of analogs through the application of different reaction pathways or the introduction of various building blocks. This is particularly useful for exploring the structure-activity relationships (SAR) of a given scaffold. For the 3-(piperidin-4-yl)-1H-indole core, a divergent approach could involve the synthesis of a common indole-piperidine intermediate, which is then elaborated with a variety of substituents on the indole nitrogen, the piperidine nitrogen, or the carboxamide group.

Chemical Transformations and Reaction Analysis of the 3-(Piperidin-4-yl)-1H-indole Core

The 3-(piperidin-4-yl)-1H-indole core possesses several reactive sites that can be targeted for further chemical modification. The indole ring itself is electron-rich and prone to electrophilic substitution, particularly at the 2-position if the 3-position is already substituted. nih.gov The indole nitrogen can be alkylated or acylated.

A key aspect of the reactivity of 3-substituted indoles is the potential formation of alkylideneindolenine intermediates. rsc.org These reactive species can be generated by the elimination of a suitable leaving group from the 3-substituent under either acidic or basic conditions. rsc.org The resulting electrophilic intermediate can then react with a wide range of nucleophiles, providing a versatile method for the synthesis of more complex indole derivatives.

The piperidine nitrogen is also a site for further functionalization. It can be alkylated, acylated, or arylated to introduce a variety of substituents, which can significantly impact the biological activity of the molecule.

Biological Activities and Pharmacological Investigations of 3 Piperidin 4 Yl 1h Indole 5 Carboxamide and Its Analogs

Modulation of Neurotransmitter Systems

The indole (B1671886) and piperidine (B6355638) moieties are well-established pharmacophores in neuropharmacology, frequently appearing in ligands for a variety of neurotransmitter receptors.

No specific studies detailing the direct interaction of 3-(piperidin-4-yl)-1H-indole-5-carboxamide with serotonin (B10506) receptors have been identified. However, the indole nucleus is a cornerstone of many serotonergic ligands due to its structural similarity to serotonin (5-hydroxytryptamine, 5-HT).

Analogs incorporating the indole scaffold have shown significant affinity for various serotonin receptor subtypes. For instance, a series of 2,3-dihydro-benzo nih.govacgpubs.orgoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamides demonstrated nanomolar affinity for the serotonin transporter (SERT), with some compounds displaying Kᵢ values as low as 5 to 10 nM. nih.gov The structural connection between indole derivatives and serotonergic modulation is well-recognized. nih.gov Furthermore, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been shown to produce selective human 5-HT₁D receptor ligands.

Research into N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives, which share the piperidinyl-carboxamide moiety, has identified these compounds as potent and selective 5-HT₄ receptor antagonists. nih.gov This suggests that the piperidinyl-carboxamide portion of the molecule can play a crucial role in serotonin receptor binding.

Table 1: Serotonin Transporter (SERT) Affinity for Indole Analogs

| Compound | Kᵢ (nM) for SERT |

|---|---|

| Analog 7k | 5.63 ± 0.82 |

| Analog 13c | 6.85 ± 0.19 |

Data sourced from a study on multitarget-directed ligands for major depressive disorder. nih.gov

A study of novel multitarget ligands based on indazole and piperazine (B1678402) scaffolds for the treatment of schizophrenia showed that these compounds exhibit affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov In a separate study, a series of indolylpropyl-piperazine derivatives were evaluated for their affinity towards the dopamine (B1211576) D₂ receptor, with some compounds showing affinities in the nanomolar range. nih.gov For example, compound 7n, a (2,3-dihydro-benzo[b] nih.govacgpubs.orgoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl} ethanamide derivative, displayed a Kᵢ of 307 ± 6 nM for the D₂ receptor. nih.gov

Furthermore, research on a piperidine scaffold has led to the characterization of potent dopamine D₄ receptor modulators. chemrxiv.org These findings underscore the potential for molecules containing the piperidinyl-indole framework to interact with the dopaminergic system.

Table 2: Dopamine D₂ Receptor Affinity for Indole Analogs

| Compound | Kᵢ (nM) for D₂ Receptor |

|---|---|

| Analog 7n | 307 ± 6 |

| Analog 7m | 593 ± 62 |

Data from a study on multitarget-directed ligands. nih.gov

Enzyme Inhibition and Molecular Target Engagement

The this compound scaffold and its analogs have also been investigated for their potential to inhibit various enzymes implicated in disease.

There is no direct evidence of this compound acting as an inhibitor of the histone methyltransferase EZH2. However, the piperidine moiety has been incorporated into the design of EZH2 inhibitors as an alternative to other cyclic ethers like tetrahydropyran. acs.org These piperidine-containing compounds were found to have similar or improved EZH2 inhibitory potency. acs.org This suggests that the piperidine ring can be a valuable component in the development of EZH2 inhibitors.

While no studies have directly implicated this compound in LSD1 inhibition, a structurally related compound, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, has been identified as a reversible inhibitor of LSD1. nih.gov X-ray crystallography studies revealed that the piperidine ring of this inhibitor interacts with the side chains of Asp555 and Asn540 in the catalytic center of LSD1. nih.gov This highlights the potential for the piperidine moiety within the broader 3-(piperidin-4-yl)-1H-indole scaffold to play a role in binding to and inhibiting LSD1.

The potential for analogs of this compound to act as cholinesterase inhibitors has been explored. A study on novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid, which are structurally very similar, evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov

In this study, the target compounds generally displayed moderate potency for inhibiting BChE. researchgate.net For instance, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (compound 6c) showed the highest inhibitory activity towards BChE with 30.06% inhibition at a concentration of 10 µM. researchgate.net In contrast, the 1-benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acid (compound 6a) was found to be a weak, non-selective inhibitor of both enzymes. researchgate.netnih.gov

Another study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones identified compounds with submicromolar IC₅₀ values for both AChE and BChE. nih.gov This research further supports the potential of the piperidine-carboxamide scaffold in the design of cholinesterase inhibitors for conditions like Alzheimer's disease. nih.govnih.gov

Table 3: Cholinesterase Inhibition by N-benzyl substituted amides of 1H-indole-5-carboxylic acid Analogs

| Compound | % Inhibition of AChE at 10 µM | % Inhibition of BChE at 10 µM |

|---|---|---|

| 6a (1-benzylpiperidine amide) | Weak | Weak |

| 6c (1-(3-chloro)benzylpiperidine amide) | Not specified | 30.06 |

Data from a study on potential cholinesterase inhibitors. researchgate.net

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

Glycine Transporter 1 (GlyT1) inhibitors are investigated for their potential in treating central nervous system (CNS) disorders, such as schizophrenia, by modulating neurotransmission. researchgate.net Analogs of this compound have been explored in this context. A potent GlyT1 inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, demonstrated a powerful inhibitory activity with an IC50 value of 1.8 nM. mdpi.com This compound showed significant effects in rodent models for schizophrenia. mdpi.com The development of such inhibitors is based on enhancing the activity of initial compounds like 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide by introducing heteroaromatic rings. mdpi.com Research in this area aims to elevate extracellular glycine levels in the brain, which can enhance N-methyl-D-aspartate (NMDA) receptor function. researchgate.netmdpi.com

| Compound Name | Target | Activity (IC50) |

| 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | GlyT1 | 1.8 nM mdpi.com |

Kinase Inhibition (e.g., Akt, Chk2, MEK1)

The indole and piperidine carboxamide structures are key components in the design of various kinase inhibitors relevant to cancer therapy.

Akt (Protein Kinase B) Inhibition: Signaling through the Akt pathway is frequently deregulated in cancer, making its inhibitors potential antitumor agents. nih.govnih.gov A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has been identified as potent and orally bioavailable inhibitors of Akt. nih.govnih.gov These compounds act as ATP-competitive, nanomolar inhibitors with significant selectivity for Akt over other related kinases. nih.govnih.gov For instance, the clinical candidate AZD5363, a potent Akt inhibitor, emerged from the exploration of pyrrolopyrimidine analogs. Another study described a series of oxindole-pyridine-based Akt inhibitors, where compound 11n showed an IC50 of 0.17 nM against Akt1. nih.gov

Chk2 (Checkpoint Kinase 2) Inhibition: Checkpoint kinases like Chk1 and Chk2 are activated in response to DNA damage, and their inhibition can increase the efficacy of chemotherapy. nih.gov A clinical candidate, AZD7762 ((S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide), was identified as a potent inhibitor of Chk1 and Chk2. nih.gov This compound, featuring a N-(piperidin-3-yl) moiety, strongly potentiates the efficacy of DNA-damaging agents in preclinical models. nih.gov

MEK1 Inhibition: Based on available research, specific inhibitory activity against MEK1 by direct analogs of this compound has not been extensively documented. However, broader research into piperine-carboximidamide hybrids has identified compounds that inhibit pathways involving EGFR and BRAF, which are also crucial in cell proliferation. nih.gov

| Compound Name | Target Kinase | Activity (IC50) |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series | Akt (PKB) | Nanomolar range nih.govnih.gov |

| AZD5363 | Akt | Potent inhibitor researchgate.net |

| Compound 11n (oxindole-pyridine based) | Akt1 | 0.17 nM nih.gov |

| AZD7762 | Chk1/Chk2 | Potent inhibitor nih.gov |

Other Enzyme and Receptor Modulations (e.g., Phosphodiesterase 4, Urease, MmpL3 Protein, Farnesoid X Receptor Agonism, Cannabinoid Receptor 1 Allosterism)

This chemical scaffold demonstrates a broad range of interactions with other significant biological targets.

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 inhibitors are investigated for treating inflammatory diseases like COPD and asthma. mdpi.comnih.gov Research on pyridazinone derivatives has shown that analogs incorporating an indole residue exhibit higher inhibitory activity towards PDE4B, suggesting that the planar nature of the indole ring enhances interaction with the enzyme's active site. nih.gov

Urease Inhibition: Urease is a key enzyme for certain pathogenic bacteria, such as Helicobacter pylori, and its inhibition is a strategy for treating related infections. nih.gov Various piperidine derivatives have been synthesized and evaluated as urease inhibitors, showing inhibitory activity in the micromolar range. researchgate.netnih.gov Pyridine (B92270) carboxamide derivatives have also demonstrated significant anti-urease activity, with some compounds showing IC50 values as low as 1.07 µM. mdpi.comsemanticscholar.org

MmpL3 Protein Inhibition: The Mycobacterial membrane protein Large 3 (MmpL3) is essential for the assembly of the mycobacterial cell wall, making it a prime target for new antitubercular drugs. nih.govresearchgate.net Indole-2-carboxamides have been identified as a potent class of MmpL3 inhibitors. nih.govnih.govnih.gov Researchers have designed and synthesized novel indole-2-carboxamides that show significant antitubercular activity, with the most potent candidates having a minimum inhibitory concentration (MIC) of 1.56 μM. nih.govnih.gov

Farnesoid X Receptor (FXR) Agonism: FXR is a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. nih.gov FXR agonists are being explored for treating metabolic diseases like dyslipidemia. nih.govnih.gov A novel compound, LY2562175 (6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid), was discovered as a potent and selective FXR agonist. researchgate.netnih.gov In preclinical models, this molecule demonstrated robust lipid-modulating properties. researchgate.netnih.gov

Cannabinoid Receptor 1 (CB1) Allosterism: Allosteric modulators of the CB1 receptor offer a novel approach for drug discovery. semanticscholar.org Indole-2-carboxamide analogs, such as ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), have been identified as allosteric modulators of the CB1 receptor. semanticscholar.orgbohrium.com These compounds can increase the binding of CB1 receptor agonists, demonstrating a positively cooperative allosteric effect. amanote.com Further structure-activity relationship studies led to the identification of more robust modulators like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, which showed a high binding cooperativity factor. semanticscholar.org

| Biological Target | Compound/Analog Class | Key Findings |

| Phosphodiesterase 4 (PDE4) | Pyridazinone-indole derivatives | Indole residue enhances inhibitory activity against PDE4B. nih.gov |

| Urease | Piperidine and Pyridine Carboxamide derivatives | Showed significant inhibitory activity with IC50 values in the micromolar range. researchgate.netmdpi.comnih.govsemanticscholar.org |

| MmpL3 Protein | Indole-2-carboxamides | Potent inhibitors with antitubercular MIC values as low as 1.56 μM. nih.govnih.gov |

| Farnesoid X Receptor (FXR) | LY2562175 (Indole-3-carboxylic acid analog) | Potent and selective FXR agonist with lipid-lowering effects. researchgate.netnih.gov |

| Cannabinoid Receptor 1 (CB1) | ORG27569 (Indole-2-carboxamide analog) | Positive allosteric modulator, enhancing agonist binding. semanticscholar.orgbohrium.comamanote.com |

Anti-infective Research Potential

Antimalarial Activity against Parasitic Strains (e.g., Plasmodium falciparum)

The emergence of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. mdpi.com The 3-piperidin-4-yl-1H-indole scaffold has been identified as a promising chemotype for antimalarial drug development. nih.gov A series of compounds based on this scaffold was synthesized and evaluated, leading to the identification of a lead compound with an EC50 value of approximately 3 µM against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov This compound showed selectivity for the parasite and no cross-resistance with chloroquine, highlighting its potential for further optimization. nih.gov Studies have shown that compounds containing piperidine rings often exhibit good selectivity and activity against P. falciparum. mdpi.com

| Compound/Scaffold | Parasite Strain | Activity (EC50) |

| 3-piperidin-4-yl-1H-indole lead compound (10d) | Plasmodium falciparum (drug-sensitive and resistant) | ~3 µM nih.gov |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Antitubercular)

The indole and piperidine moieties are prevalent in compounds with a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal Activity: Piperidin-4-one derivatives have been shown to possess bactericidal and fungicidal properties. nih.gov A series of 1,3,4-thiadiazolines synthesized from 2,6-diarylpiperidin-4-ones were screened against various bacterial strains (including Staphylococcus aureus and Escherichia coli) and fungal strains (Candida albicans, Aspergillus niger). researchgate.net Furthermore, indole derivatives containing aminoguanidinium moieties have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MICs in the range of 2–16 µg/mL for most ESKAPE pathogens and MRSA strains. mdpi.com

Antiviral Activity: Indole-based compounds have been investigated as broad-spectrum antiviral agents. nih.govmdpi.com Analogs of piperidine-4-carboxamides have been shown to inhibit human coronaviruses, including SARS-CoV-2, at low micromolar concentrations. gavinpublishers.com Further research into indole-2-carboxamides has led to the development of potent inhibitors of neurotropic alphavirus replication. nih.gov Isatin, an indole analog, is another scaffold that has been used to develop broad-spectrum antiviral agents against viruses like H1N1 and HSV-1. mdpi.com

Antitubercular Activity: As mentioned in section 4.2.6, indole-2-carboxamides are potent inhibitors of the MmpL3 protein, which is crucial for Mycobacterium tuberculosis. nih.govnih.govnih.gov This mechanism confers significant antitubercular activity. In addition to MmpL3, other targets have been explored. Piperidinol analogs were found to have potent antimycobacterial activity against M. tuberculosis with MIC values ranging from 2.3-16.9 µM by inhibiting arylamine N-acetyltransferase, an enzyme essential for the bacteria's survival inside macrophages. nih.gov

| Activity Type | Compound Class/Scaffold | Target Organisms | Key Findings |

| Antibacterial | Indolyl aminoguanidinium derivatives | ESKAPE pathogens, MRSA | Potent activity with MICs of 2-16 µg/mL. mdpi.com |

| Antifungal | Piperidin-4-yl-5-spiro-thiadiazolines | C. albicans, A. niger | Showed significant antifungal activity. researchgate.net |

| Antiviral | Piperidine-4-carboxamides | Human coronaviruses (SARS-CoV-2) | Inhibition at low micromolar concentrations. gavinpublishers.com |

| Antiviral | Indole-2-carboxamides | Alphaviruses | Potent replication inhibitors. nih.gov |

| Antitubercular | Indole-2-carboxamides | M. tuberculosis | MmpL3 inhibition with MICs as low as 1.56 μM. nih.govnih.gov |

| Antitubercular | Piperidinols | M. tuberculosis | Arylamine N-acetyltransferase inhibition with MICs of 2.3-16.9 µM. nih.gov |

Anti-proliferative and Anticancer Research

The structural features of this compound and its analogs make them promising candidates for anticancer drug discovery. nih.gov Indole-2-carboxamide derivatives, in particular, have garnered significant interest due to their ability to interact with diverse biological targets involved in tumor progression. nih.gov

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed as potent modulators of the orphan nuclear receptor Nur77, a potential target for cancer treatment. nih.govfrontiersin.org One of the lead compounds from this series, 8b , showed good potency against various liver cancer cell lines and induced Nur77-dependent apoptosis. nih.govfrontiersin.org

Other analogs have been developed as tubulin inhibitors. A class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was identified as having antiproliferative activity, with optimized compounds showing a potency of 120 nM in cellular assays. nih.gov

Furthermore, 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against breast cancer cell lines. nih.gov The most potent of these compounds exhibited IC50 values of 1.565 µM and 1.311 µM and were found to be effective inhibitors of PI3Kδ, a kinase involved in cell growth and proliferation. nih.gov

| Compound/Analog Class | Cancer Cell Line(s) | Mechanism of Action | Activity |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Liver cancer lines | Nur77 modulation, apoptosis induction | Potent cytotoxicity nih.govfrontiersin.org |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Prostate cancer (DU-145) | Tubulin inhibition | GI50 = 120 nM (lead compound) nih.gov |

| 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives | Breast cancer (BT-474) | PI3Kδ inhibition | IC50 = 1.311 µM (lead compound) nih.gov |

Inhibition of Cancer Cell Line Growth

The indole nucleus, a key component of the this compound structure, is a well-established pharmacophore in the development of anticancer agents. nih.gov Various derivatives incorporating this moiety have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Research into novel piperine-carboximidamide hybrids, which share structural similarities with the target compound, has shown promising results. These hybrids have been evaluated for their antiproliferative effects against multiple cancer cell lines, with some exhibiting potent inhibitory activity. nih.gov Similarly, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed and synthesized as novel anti-cancer agents targeting the Nur77 protein. One particular compound from this series, 8b , demonstrated significant potency against various liver cancer cell lines and other cancer types, with lower toxicity compared to the reference compound celastrol. nih.gov The cytotoxic action of 8b was linked to its ability to induce Nur77-dependent apoptosis. nih.gov

Furthermore, indole-aryl-amide derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a panel of tumor cell lines including HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6. nih.gov Several of these compounds displayed good activity against the tested cell lines. nih.gov For instance, one compound showed activity against HT29, HeLa, and MCF7 cancer cell lines with IC50 values of 0.96, 1.87, and 0.84 µM, respectively. nih.gov Another derivative exhibited activity in HeLa cancer cells with an IC50 of 5.64 µM. nih.gov

The antiproliferative potential of the broader indole-piperidine scaffold is further highlighted by studies on indole–piperidine hybrids functionalized with piperidin‐4‐yl‐benzamide (B126) and piperidin‐4‐yl‐urea moieties. These compounds were tested against the NCI‐60 human tumor cell line panel, with some carboxamide derivatives showing notable potency in Leukemia, Breast, and Melanoma cancer cell lines. researchgate.net

A novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), also demonstrated significant cytotoxic activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines. The IC50 values were 3.3, 23, 3.1, and 9.96 μg/mL, respectively. mdpi.com The mechanism of action for BAPPN was found to involve the up-regulation of apoptotic proteins, caspase-3 and p53, and the downregulation of proliferative proteins, VEGF, PCNA, and Ki67. mdpi.com

Table 1: Antiproliferative Activity of Selected Indole and Piperidine Analogs

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

| Piperine-carboximidamide hybrids | Various | Showed significant antiproliferative action. | nih.gov |

| 8b (indole-2-carboxamide derivative) | Liver and other cancer cell lines | Potent activity with lower toxicity than celastrol; induced apoptosis. | nih.gov |

| Indole-aryl-amide derivative 1 | HT29, HeLa, MCF7 | IC50 values of 0.96, 1.87, and 0.84 µM, respectively. | nih.gov |

| Indole-aryl-amide derivative 2 | HeLa | IC50 value of 5.64 µM. | nih.gov |

| Indole–piperidine carboxamide hybrids | Leukemia, Breast, Melanoma | Showed comparable potency in these cell lines. | researchgate.net |

| BAPPN (quinoline derivative) | HepG2, HCT-116, MCF-7, A549 | IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. | mdpi.com |

Anti-angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The indole scaffold has been a target for the development of anti-angiogenic agents. Novel indole derivatives have been investigated as potent inhibitors of tubulin, a protein essential for angiogenesis. nih.gov

One study focused on a series of indole derivatives and their anti-angiogenic effects. Compound 29e from this series was evaluated for its anti-angiogenic activity in vitro using Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov It was also tested in vivo using a zebrafish embryo model. nih.gov The results indicated that these compounds could possess anti-angiogenic properties.

Another study investigated the anti-angiogenic activity of a 4-chloro phenyl carbothioamide indole derivative using an in vivo chorioallantois membrane (CAM) assay. iraqijms.net The findings suggested that this derivative significantly inhibits the angiogenesis process and holds promise as a lead compound for further development. iraqijms.net Similarly, a 5-bromo-indole derivative, 2-(5-bromo - 1H- indole -2- carbonyl) -N- (4-chlorophenyl) hydrazine (B178648) -1- carbothioamide, also demonstrated significant anti-angiogenic activity in the CAM assay.

A separate investigation into a novel 5-bromo-indole derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, revealed anti-angiogenic activity with an IC50 of 56.9 µg/mL in a rat aorta angiogenesis assay. waocp.org This compound also inhibited the proliferation of HUVECs with an IC50 of 76.3 µg/mL. waocp.org The anti-angiogenic effect was thought to be related to its anti-proliferative and free radical scavenging activities. waocp.org

Furthermore, a study on 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI) showed significant, dose-dependent suppression of angiogenesis in a rat aortic ring assay. nih.gov In the CAM model, 2-NTI also induced considerable blood vessel regression. nih.gov

Anti-inflammatory and Immunomodulatory Research

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are limited, research on related structures provides some insights. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and found to be potent anti-inflammatory agents in a carrageenan-induced rat paw edema model. nih.gov This suggests that the carboxamide moiety, when combined with heterocyclic systems, can contribute to anti-inflammatory activity.

In the realm of immunomodulation, natural products are often explored for their potential to enhance host immune responses. nih.gov For example, eriodictyol (B191197) has been shown to stimulate splenocyte proliferation, particularly B lymphocytes, and enhance the killing activity of natural killer (NK) cells, T lymphocytes, and macrophages. nih.gov It also exhibited anti-inflammatory effects by inhibiting nitric oxide production. nih.gov While structurally distinct, these findings highlight the potential for complex organic molecules to possess both immunomodulatory and anti-inflammatory properties.

Research on certain tetrahydrophthalazinones has also revealed anti-inflammatory potential. Two compounds incorporating an arylpiperazine moiety were found to inhibit LPS-induced TNF-alpha release, similar to known anti-inflammatory agents. researchgate.net

In Vitro and Preclinical Pharmacological Characterization

The in vitro and preclinical characterization of this compound is not extensively documented in publicly available literature. However, studies on analogous structures provide a framework for the potential pharmacological profile of this compound.

For example, a series of 1H-pyrazole-3-carboxamide derivatives were designed and synthesized, with compound 8t showing strong activity against FLT3 kinase (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM). mdpi.com This compound also demonstrated a potent anti-proliferative effect on acute myeloid leukemia cells (MV4-11, IC50: 1.22 nM) and inhibited the proliferation of most human cell lines in the NCI60 panel. mdpi.com

In silico studies are often employed to predict the pharmacokinetic properties of new chemical entities. The ADME (absorption, distribution, metabolism, and excretion) profile of pyrazine (B50134) and quinoline‐based carboxamides has been analyzed, suggesting drug-like properties for these compounds. researchgate.net Such computational approaches would be valuable in the early-stage assessment of this compound.

Furthermore, a novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates underwent molecular docking studies to investigate their binding affinities with DNA gyrase and lanosterol-14-alpha demethylase, providing insights into their potential as antimicrobial agents. rsc.org

Mechanistic Insights and Molecular Interactions of this compound

Following a comprehensive and thorough search of publicly available scientific literature and chemical databases, it has been determined that there is currently no specific information available for the chemical compound "this compound" that addresses the requested topics of mechanistic insights and molecular interactions.

Extensive searches were conducted to locate data pertaining to the following areas for this specific molecule:

Mechanistic Insights and Molecular Interactions

Structural Biology Approaches (e.g., Co-crystal Structures with Target Proteins):No co-crystal structures of 3-(piperidin-4-yl)-1H-indole-5-carboxamide in complex with any target proteins have been deposited in structural databases or published in the scientific literature.

While research exists on related chemical scaffolds, such as the broader class of 3-(piperidin-4-yl)-1H-indoles and other indole (B1671886) carboxamide derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of that information. The scientific community has not yet published specific research on the mechanistic and molecular interaction profile of this particular compound. Therefore, the detailed article as outlined in the instructions cannot be generated at this time.

Drug Discovery and Lead Optimization Strategies for 3 Piperidin 4 Yl 1h Indole 5 Carboxamide Derivatives

High-Throughput Screening (HTS) and Hit Identification Methodologies

The initial step in discovering novel drug candidates often involves screening large collections of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target. High-Throughput Screening (HTS) is a cornerstone of this process, enabling the rapid testing of thousands to millions of compounds. oncodesign-services.comrsc.org For derivatives of 3-(piperidin-4-yl)-1H-indole-5-carboxamide, HTS campaigns are typically designed around the biological target of interest.

One notable example of HTS leading to the identification of a 3-(piperidin-4-yl)-1H-indole derivative was a whole-cell screen against Plasmodium falciparum, the parasite responsible for malaria. nih.gov This phenotypic screening approach identified a hit compound that served as the basis for the synthesis and evaluation of a series of derivatives. nih.gov

Hit identification is a critical process that involves confirming the activity of the initial hits and prioritizing them for further investigation. oncodesign-services.com This is often followed by computational methods, such as virtual screening, which uses computer models to predict the binding of compounds to a target protein. oncodesign-services.comnih.gov For instance, a virtual screening of the ChemBridge library was used to identify small molecules that could bind to the epidermal growth factor receptor (EGFR). nih.gov

Once a hit is confirmed, a process known as "hit triage" is employed to group compounds into scaffolds and select the most promising ones for further development. drugtargetreview.com The goal of hit identification is to find several promising "hit series" that can then move into the hit-to-lead phase of drug discovery. oncodesign-services.com

Lead Series Development and Optimization Methodologies

Following the identification of promising hits, the "hit-to-lead" (H2L) process begins, with the goal of transforming these initial hits into more refined "lead" compounds with improved potency, selectivity, and drug-like properties. drugtargetreview.com This stage involves iterative cycles of designing, synthesizing, and testing new analogs to establish a structure-activity relationship (SAR). nih.govresearchgate.net SAR studies are crucial for understanding how chemical modifications to the core scaffold influence biological activity. researchgate.netrsc.org

For derivatives of this compound, lead optimization strategies often focus on modifying specific positions of the molecule. For instance, in the development of antimalarial agents based on this scaffold, researchers synthesized a series of 38 compounds with diverse building blocks to explore the SAR. nih.gov Their findings revealed that the 3-piperidin-4-yl-1H-indole core was sensitive to most modifications on the piperidinyl nitrogen. nih.gov

Another example involves the optimization of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides as inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov Taking advantage of an X-ray co-crystal structure, researchers systematically probed different substitutions at the indazole 5-position and the piperidine-nitrogen to develop potent and cell-active inhibitors. nih.gov

The general strategies for lead optimization can be categorized into several approaches:

Direct Chemical Manipulation: This involves modifying functional groups through derivatization, substitution, or alteration of ring systems. nih.gov

Structure-Activity Relationship-Directed Optimization: This data-driven approach uses SAR insights to guide the design of more potent and selective compounds. nih.gov

Pharmacophore-Oriented Molecular Design: This method focuses on identifying and incorporating the key chemical features (pharmacophore) responsible for biological activity. nih.gov

A key aspect of lead optimization is to not only enhance efficacy but also to improve the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compounds. nih.gov

Development of Chemical Libraries for Biological Screening and Activity Profiling

To systematically explore the chemical space around the this compound scaffold and to facilitate biological screening, researchers often construct chemical libraries. These libraries consist of a collection of structurally related compounds that are synthesized in a parallel or combinatorial fashion. nih.gov

The design of these libraries is often guided by SAR data and computational modeling to maximize the diversity and relevance of the synthesized compounds. For example, a library of 3-piperidin-4-yl-1H-indoles with building block diversity was synthesized to explore its potential as an antimalarial chemotype. nih.gov Similarly, a 22-member optimization library of a novel piperidinol was generated using parallel synthesis to establish a structure-activity relationship for its anti-tuberculosis activity. nih.gov

These libraries are then subjected to a battery of in vitro biological assays to profile their activity against the intended target and to assess their selectivity against other related proteins. For instance, a series of novel benzamide (B126) derivatives were synthesized and screened for their 5-HT4 receptor binding affinity, hERG blocking activity, and agonism. nih.gov

The data generated from screening these chemical libraries provides valuable insights into the SAR of the scaffold and helps to identify key structural features that are important for biological activity. This information is then used to guide the design of the next generation of more potent and selective compounds.

Table 1: Examples of Chemical Libraries Based on Indole (B1671886) and Piperidine (B6355638) Scaffolds

| Library Focus | Scaffold | Number of Compounds | Therapeutic Area |

|---|---|---|---|

| Antimalarial Activity | 3-piperidin-4-yl-1H-indoles | 38 | Infectious Disease |

| Anti-Tuberculosis Activity | Piperidinol | 22 | Infectious Disease |

| 5-HT4 Receptor Agonism | Benzamide derivatives with piperidine | Not specified | Gastrointestinal Disorders |

| GSK-3 Inhibition | N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide | Not specified | Mood Disorders |

Preclinical Efficacy Studies in Relevant Animal Models

Once a lead compound with promising in vitro activity and a favorable ADMET profile has been identified, it is advanced into preclinical efficacy studies in relevant animal models. These in vivo studies are essential to evaluate the compound's therapeutic potential in a living organism and to gather data on its pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). nih.gov

The choice of animal model is critical and depends on the disease being studied. For example, in the development of GSK-3 inhibitors for mood disorders, a mouse model of mania was used to assess the in vivo efficacy of a lead compound. nih.gov In another study focused on antimalarial drug discovery, an in vivo efficacy study would typically involve infecting mice with a Plasmodium species to test the compound's ability to reduce parasitemia. nih.gov

For anticancer drug discovery, a variety of preclinical animal models are utilized, including xenograft models where human cancer cells are implanted into immunocompromised mice. nih.gov For instance, a novel Nur77 modulator based on an indole-2-carboxamide scaffold demonstrated good in vivo safety and anti-hepatocellular carcinoma activity in an animal model. nih.gov

These preclinical studies provide crucial information that helps to determine whether a compound has the potential to be a safe and effective drug in humans and are a prerequisite for advancing a drug candidate into clinical trials. nih.gov

Addressing Challenges in Compound Optimization (e.g., Metabolic Stability, Solubility)

A significant hurdle in the drug discovery process is optimizing the physicochemical and pharmacokinetic properties of lead compounds to ensure they are "drug-like." Two of the most common challenges are poor metabolic stability and low aqueous solubility.

Metabolic Stability: This refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. mdpi.com Poor metabolic stability can lead to a short half-life and low bioavailability, limiting the drug's effectiveness. To address this, medicinal chemists employ several strategies, including:

Blocking Sites of Metabolism: Identifying the primary sites of metabolism on the molecule and introducing chemical modifications to block or slow down the metabolic process. researchgate.net

Introducing Electron-Withdrawing Groups: The addition of groups like fluorine can sometimes enhance metabolic stability. mdpi.com

Bioisosteric Replacement: Replacing a metabolically liable group with a different functional group that has similar physical or chemical properties but is more resistant to metabolism. researchgate.net

Solubility: Poor aqueous solubility can hinder a compound's absorption from the gastrointestinal tract, leading to low bioavailability. Strategies to improve solubility include:

Introducing Polar Functional Groups: Adding groups that can participate in hydrogen bonding, such as hydroxyl or amino groups, can increase water solubility.

Salt Formation: For compounds with acidic or basic centers, forming a salt can significantly improve solubility.

Prodrug Approach: Converting the compound into a more soluble prodrug that is then metabolized in the body to release the active drug.

In the development of peripherally restricted cannabinoid-1 receptor antagonists, researchers derivatized the C-4 alkyl chain on a pyrazole (B372694) ring with different electronegative groups, such as a sulfonamide or sulfamide (B24259) moiety, which not only improved CB1R activity but also increased the topological polar surface area (tPSA), a parameter often correlated with reduced blood-brain barrier penetration. nih.gov

Future Research Directions and Therapeutic Implications

Exploration of Novel Biological Targets for Indole-Piperidine-Carboxamide Scaffolds

The inherent structural features of the indole-piperidine-carboxamide core make it an attractive candidate for interacting with a diverse array of biological targets. The indole (B1671886) ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, while the piperidine (B6355638) moiety offers a three-dimensional structure that can be tailored to fit into specific binding pockets. The carboxamide linker provides a rigidifying element and an additional point for hydrogen bonding.

Building on the known activities of related compounds, several novel biological targets warrant investigation for 3-(piperidin-4-yl)-1H-indole-5-carboxamide and its analogs:

Kinases: A multitude of indole derivatives have shown potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Future studies could explore the inhibitory potential of this scaffold against emerging kinase targets implicated in oncology and inflammatory diseases.

G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in many GPCR ligands. Investigating the interaction of this compound derivatives with under-explored GPCRs could lead to new treatments for neurological and metabolic disorders.

Ion Channels: The modulation of ion channels is a key mechanism for treating a variety of conditions, including pain and cardiovascular diseases. The structural characteristics of the indole-piperidine-carboxamide scaffold suggest its potential to interact with specific ion channel subtypes.

Epigenetic Targets: Enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets. The indole ring is a known pharmacophore in some HDAC inhibitors, suggesting a potential avenue for exploration.

Protein-Protein Interactions (PPIs): The disruption of disease-relevant protein-protein interactions is a challenging but highly rewarding area of drug discovery. The extended and conformationally constrained nature of some indole-piperidine-carboxamide derivatives could make them suitable for targeting the often-flat and featureless interfaces of PPIs.

Advanced Synthetic Methodologies for Enhanced Structural and Functional Diversity

To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies is crucial. These methods should allow for the rapid generation of diverse libraries of analogs with modifications at key positions of the indole, piperidine, and carboxamide moieties.

Key areas for synthetic advancement include:

Novel C-H Functionalization Techniques: Direct functionalization of the indole and piperidine rings through C-H activation would provide a more atom-economical and efficient route to novel analogs, avoiding the need for pre-functionalized starting materials.

Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral piperidine derivatives will be essential for investigating the impact of stereochemistry on biological activity and for identifying more potent and selective enantiomers.

Combinatorial and Parallel Synthesis: High-throughput synthesis techniques will be instrumental in creating large and diverse libraries of compounds for screening against a wide range of biological targets. This will accelerate the discovery of new lead compounds.

Flow Chemistry: The use of continuous flow technologies can offer advantages in terms of safety, scalability, and efficiency for the synthesis of key intermediates and final compounds.

Integration of Computational and Experimental Approaches in Rational Drug Design

The integration of computational and experimental methods is a cornerstone of modern drug discovery. For the this compound scaffold, a synergistic approach will be critical for the rational design of new therapeutic agents.

Computational strategies that can be employed include:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding modes of this compound analogs to the active sites of various biological targets. Virtual screening of large compound libraries can help to prioritize candidates for experimental testing.

Pharmacophore Modeling and 3D-QSAR: By analyzing the structure-activity relationships of a series of active compounds, pharmacophore models and quantitative structure-activity relationship (QSAR) models can be developed. These models can guide the design of new analogs with improved potency and selectivity.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the key interactions that contribute to binding affinity and to predict the effects of mutations on drug efficacy.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, allowing for the early identification of potential liabilities.

Potential for the Development of New Therapeutic Agents and Research Tools

The exploration of the this compound scaffold holds significant promise for the development of both new therapeutic agents and valuable research tools.

Therapeutic Potential:

Based on the activities of related compounds, this scaffold could lead to the development of novel drugs for a variety of diseases, including:

Cancer: As inhibitors of key kinases or modulators of other cancer-related pathways.

Neurodegenerative Diseases: By targeting GPCRs, ion channels, or enzymes involved in neuroinflammation.

Infectious Diseases: As inhibitors of essential viral or bacterial enzymes.

Inflammatory Disorders: By modulating the activity of inflammatory mediators.

Research Tools:

Beyond its therapeutic potential, derivatives of this compound can also serve as valuable research tools. Potent and selective inhibitors or modulators of specific biological targets can be used to probe the function of these targets in cellular and animal models of disease, thereby advancing our understanding of complex biological processes.

Q & A

Q. Basic

- 1H/13C NMR : To confirm regiochemistry and purity. For instance, indole NH protons typically resonate at δ 11–12 ppm, while piperidine protons appear as multiplet signals between δ 1.5–3.5 ppm .

- LC-MS : Validates molecular weight and detects impurities. High-resolution MS is critical for distinguishing isobaric species.

- HPLC : For purity assessment, using C18 columns with acetonitrile/water gradients (e.g., 0.1% TFA modifier) .

How can reaction yields be optimized during carboxamide coupling?

Q. Advanced

- Catalyst Selection : Use coupling agents like HATU or PyBOP, which outperform EDC in sterically hindered environments .

- Solvent Optimization : Polar aprotic solvents (DMF or DCM) enhance solubility of indole intermediates.

- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., piperidine ring opening) .

- Workup Strategies : Acidic extraction (pH 4–5) removes unreacted amines, improving crude purity .

How to resolve contradictions in biological activity data across assays?

Q. Advanced

- Comparative Receptor Profiling : Use radioligand binding assays (e.g., 5-HT2C vs. 5-HT2A receptors) to confirm selectivity. Discrepancies may arise from assay conditions (e.g., membrane preparation methods) .

- Structural Analog Testing : Synthesize halogen-substituted analogs (e.g., 5-Cl or 5-F derivatives) to isolate electronic effects on activity .

- Meta-Analysis : Cross-reference data with published IC50 values under standardized conditions (e.g., pH 7.4, 37°C) .

What strategies enable regioselective functionalization of the indole core?

Q. Advanced

- Electrophilic Substitution : Use N-protected indoles (e.g., Boc or SEM groups) to direct electrophiles to the 5-position .

- Cross-Coupling Reactions : Suzuki-Miyaura couplings at the 5-carboxamide position require Pd(OAc)2/XPhos catalysts and microwave-assisted heating (80°C, 30 min) .

- Protection-Deprotection : Temporary protection of the piperidine nitrogen with tert-butyloxycarbonyl (Boc) prevents undesired side reactions during indole modifications .

How can computational methods predict receptor binding interactions?

Q. Advanced

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin receptors. Focus on π-π stacking between the indole ring and receptor aromatic residues (e.g., Phe 5.47 in 5-HT2C) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between carboxamide and Asn 6.55) .

- AI-Driven QSAR : Train models on datasets of indole derivatives to predict binding affinities and guide analog design .

How to address discrepancies in NMR spectral data during structural elucidation?

Q. Advanced

- Variable Temperature NMR : Resolve overlapping signals (e.g., piperidine protons) by acquiring spectra at 25°C and 40°C .

- 2D Experiments : HSQC and HMBC correlations confirm connectivity between indole C-5 and the carboxamide group .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D2O exchange for NH protons) to simplify signal assignment .

What approaches are used to design analogs for structure-activity relationship (SAR) studies?

Q. Advanced

- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or thiomorpholine to assess steric and electronic effects .

- Fragment-Based Design : Introduce photoactivatable groups (e.g., benzophenone) at the indole 3-position to study target engagement .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors) using software like MOE or Phase .

How to mitigate degradation during long-term storage?

Q. Basic

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carboxamide group .

- Stability Screening : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways .

What are best practices for scaling up synthesis from milligram to gram quantities?

Q. Advanced

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during indole-piperidine coupling .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically .

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.